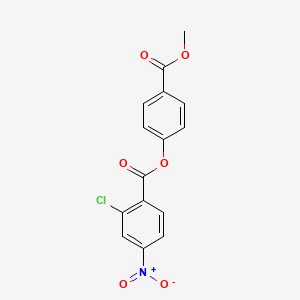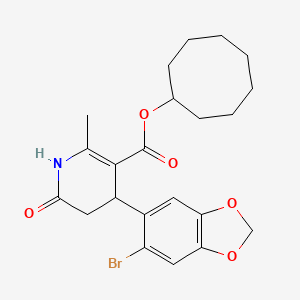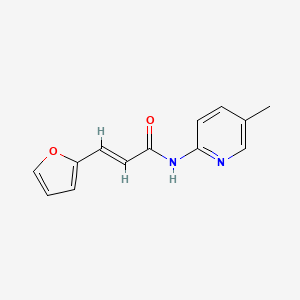
3-(2-furyl)-N-(5-methyl-2-pyridinyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-furyl)-N-(5-methyl-2-pyridinyl)acrylamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as FMA, and is a member of the acrylamide family of compounds. FMA has been shown to have a variety of effects on living organisms, and is of interest to researchers in a number of fields.
作用機序
The mechanism of action of FMA is not fully understood, but it is believed to interact with ion channels in living cells. FMA has been shown to selectively inhibit certain types of ion channels, which can have a variety of effects on cellular function. FMA has also been shown to modulate the activity of certain enzymes, which can have downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
FMA has been shown to have a variety of biochemical and physiological effects on living organisms. In vitro studies have demonstrated that FMA can inhibit the growth of cancer cells, and can modulate the immune response. FMA has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using FMA in lab experiments is its selectivity for certain types of ion channels. This allows researchers to study the function of these channels in a more targeted way. However, FMA can be difficult to work with, and its synthesis requires specialized equipment and expertise. Additionally, FMA can be toxic at high concentrations, which can limit its use in certain types of experiments.
将来の方向性
There are a number of potential future directions for research on FMA. One area of interest is the development of more selective analogs of FMA, which may have improved properties for use in scientific research. Additionally, FMA may have potential applications in the treatment of a variety of diseases, including cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of FMA, and to explore its potential applications in these areas.
合成法
The synthesis of FMA is a complex process that requires specialized equipment and expertise. The most common method for synthesizing FMA involves the reaction of 2-furylboronic acid and 5-methyl-2-pyridinecarboxaldehyde with acryloyl chloride in the presence of a palladium catalyst. This reaction produces FMA as a yellow powder.
科学的研究の応用
FMA has been the subject of a significant amount of scientific research, and has been shown to have a number of potential applications. One of the most promising areas of research involves the use of FMA as a tool for studying the function of ion channels in living cells. FMA has also been studied for its potential use as an anti-cancer agent, as well as its ability to modulate the immune system.
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-(5-methylpyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-10-4-6-12(14-9-10)15-13(16)7-5-11-3-2-8-17-11/h2-9H,1H3,(H,14,15,16)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWGPENBYWVVFF-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-furyl)-N-(5-methyl-2-pyridinyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(acetylamino)-1-phenyl-1H-1,2,4-triazol-5-yl]-3-phenylacrylamide](/img/structure/B5712489.png)
![3-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide](/img/structure/B5712495.png)


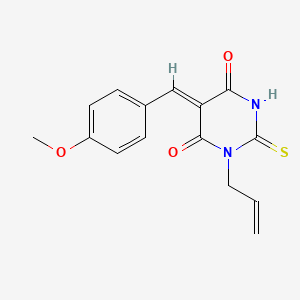
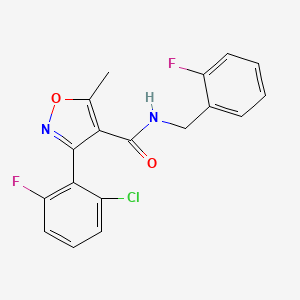
![N-(2-methoxyethyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B5712523.png)
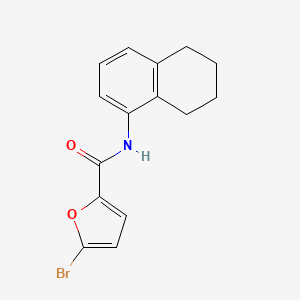
![N'-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide](/img/structure/B5712541.png)

![3-hydroxy-N'-{[5-(2-pyridinylthio)-2-furyl]methylene}-2-naphthohydrazide](/img/structure/B5712560.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5712564.png)
